2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid

Medicinal Chemistry ADME Lipophilicity

Select this compound for its unique bifunctional architecture essential to isoflurane enantiomer synthesis and impurity analysis. Unlike simpler fluorinated acids, it enables precise difluoromethoxylation and trifluoromethoxylation reactions. Ensure regulatory compliance in pharmaceutical QC and advanced medicinal chemistry with this specific reference standard and intermediate.

Molecular Formula C4H3F5O3
Molecular Weight 194.06 g/mol
CAS No. 152538-73-3
Cat. No. B042457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid
CAS152538-73-3
Synonyms2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid;  Difluoro(2,2,2-trifluoroethoxy)acetic Acid
Molecular FormulaC4H3F5O3
Molecular Weight194.06 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)OC(C(=O)O)(F)F
InChIInChI=1S/C4H3F5O3/c5-3(6,7)1-12-4(8,9)2(10)11/h1H2,(H,10,11)
InChIKeyCAARWBUMOXMZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid (CAS 152538-73-3): Sourcing Specifications and Core Chemical Identity


2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid (CAS 152538-73-3) is an organofluorine compound with the molecular formula C4H3F5O3 and a molecular weight of 194.06 g/mol [1]. It is characterized by an α,α-difluoro-substituted acetic acid core linked via an ether bond to a 2,2,2-trifluoroethyl group. This compound is referenced in both the research and industrial procurement landscapes as Isoflurane Impurity 8 and as a key intermediate in the synthesis of enantiopure isoflurane, the widely used inhalation anesthetic . Its availability as a high-purity (>98%) chemical is essential for advanced pharmaceutical research and further manufacturing use .

The Procurement Pitfall of 2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid: Why Broad-Spectrum Fluorinated Acids Are Inadequate Substitutes


Procurement specialists and research chemists cannot interchangeably substitute 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid with broader classes of fluorinated carboxylic acids like trifluoroacetic acid (TFA) or difluoroacetic acid (DFA) due to its distinct bifunctional architecture. The combination of an α,α-difluoro group and a β-trifluoroethoxy substituent creates a specific electronic and steric environment [1]. This structural distinction translates directly into a unique reactivity profile, such as its documented role as a precursor for difluoromethoxylation and trifluoromethoxylation reactions, which cannot be replicated by simpler, more common fluorinated acids [2]. Furthermore, its specific application as an Isoflurane Impurity 8 reference standard necessitates procurement of this exact compound to meet stringent regulatory requirements in pharmaceutical quality control . The following quantitative evidence demonstrates the measurable differences that drive specific selection over generic analogs.

Quantitative Differentiation of 2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid: Head-to-Head Data Versus Key Comparators


Lipophilicity (XLogP3-AA) as a Differentiator for Membrane Permeability Versus Non-Ether Fluorinated Acids

The computed lipophilicity (XLogP3-AA) of 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid is 1.5, a value that is significantly higher than the comparator, 2-(2,2,2-trifluoroethoxy)acetic acid (CAS 675-67-2), which has an XLogP3-AA of 0.8 [1]. The target compound also exhibits higher lipophilicity than trifluoroacetic acid (cLogP 0.63) [2] and difluoroacetic acid (LogP 0.6) . This quantifiable increase in lipophilicity, driven by the α,α-difluoro substitution, provides a distinct advantage for applications requiring enhanced passive membrane permeability or altered pharmacokinetic properties.

Medicinal Chemistry ADME Lipophilicity

Unique Reactivity as a Photocatalytic Reagent for Difluoromethoxylation and Trifluoromethoxylation

Unlike simpler fluorinated carboxylic acids such as TFA or DFA, 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid is specifically claimed in a patent for use as a reagent in the difluoromethoxylation and trifluoromethoxylation of arenes or heteroarenes [1]. The patent describes using derivatives of this acid (reagents 1a and 1b) in a visible-light photocatalytic process to install the valuable -OCF2H and -OCF3 groups. The absorption spectra of these reagents show distinct λmax values (230 nm for 1a, 280 nm for 1b), which are used to match with 30W blue LED irradiation [1]. This specific application as a precursor to OCF2H and OCF3 radicals is not a known or practical function of generic fluorinated acids like TFA or DFA.

Synthetic Organic Chemistry Photocatalysis Late-Stage Functionalization

Regulatory and Quality Control Identity as Isoflurane Impurity 8

The target compound is specifically listed as Isoflurane Impurity 8 by multiple suppliers and is used in the preparation of enantiomers of the inhalation anesthetic Isoflurane . For analytical and quality control (QC) applications, there is no viable alternative to this exact chemical entity. While other fluorinated compounds exist, they cannot serve as the reference standard for Isoflurane Impurity 8. The procurement of this compound is mandated by the need to meet identity and purity specifications outlined in pharmacopeial monographs and for the validation of analytical methods in drug manufacturing and stability studies .

Pharmaceutical Analysis Quality Control Regulatory Compliance

Application Scenarios for 2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid (CAS 152538-73-3): Evidence-Backed Use Cases in R&D and Manufacturing


Enabling Photocatalytic Installation of OCF2H and OCF3 Groups in Drug Discovery

Medicinal chemistry groups focused on late-stage functionalization (LSF) and exploring fluorinated motifs should prioritize this compound as a precursor for photocatalytic difluoromethoxylation and trifluoromethoxylation reactions. As evidenced by its inclusion in patent-protected methods for generating OCF2H and OCF3 radicals under visible light, this compound provides a direct synthetic entry point to these metabolically stable and pharmacologically privileged groups [1]. This application leverages the compound's unique structure, which is not shared by simpler fluorinated acids.

Synthesis of Chiral Isoflurane Enantiomers for Anesthetic Research

Researchers investigating the stereospecific effects of inhalation anesthetics will require this compound as a critical building block. The established synthetic route to enantiopure isoflurane utilizes a chiral halogenated carboxylic acid intermediate, for which 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid is a documented precursor . Procurement of this specific compound is essential for the synthesis of individual isoflurane enantiomers for pharmacological study, a task that cannot be accomplished with generic starting materials.

Pharmaceutical Quality Control and Regulatory Release Testing of Isoflurane

Analytical laboratories in pharmaceutical companies and contract research organizations (CROs) must procure this compound for use as a certified reference standard. Its identity as Isoflurane Impurity 8 makes it an indispensable tool for developing and validating high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods . It is also required for routine batch release testing and stability studies of isoflurane drug products to ensure compliance with regulatory specifications and to accurately quantify impurity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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